molecular formula C18H20N2 B1593479 Ciclopramine CAS No. 33545-56-1

Ciclopramine

Cat. No.: B1593479
CAS No.: 33545-56-1
M. Wt: 264.4 g/mol
InChI Key: AEOOLRRTECSMIN-UHFFFAOYSA-N
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Description

Ciclopramine is a tetracyclic antidepressant that was never marketed. It is known for its chemical structure, which includes a quino-benzazepine core. The compound has been studied for its potential pharmacological effects, although it has not been widely used in clinical settings .

Preparation Methods

The synthesis of ciclopramine involves several steps. One common synthetic route includes the following steps:

Industrial production methods for this compound are not well-documented due to its lack of commercial use. the synthetic routes mentioned above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Ciclopramine undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized to form various oxidized derivatives. Common reagents for this reaction include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the amine group. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Ciclopramine has been studied for various scientific research applications:

    Chemistry: In chemistry, this compound is used as a model compound to study the reactivity of tetracyclic antidepressants and their derivatives.

    Biology: In biological research, this compound is used to investigate the effects of tetracyclic antidepressants on cellular processes and signaling pathways.

    Medicine: Although not marketed, this compound has been studied for its potential antidepressant effects and its interactions with neurotransmitter systems.

    Industry: In industry, this compound can be used as a reference compound for the development of new antidepressant drugs.

Mechanism of Action

The mechanism of action of ciclopramine involves its interaction with neurotransmitter systems in the brain. It is believed to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to other tetracyclic antidepressants. The molecular targets of this compound include serotonin and norepinephrine transporters, as well as various receptors involved in mood regulation .

Comparison with Similar Compounds

Ciclopramine is similar to other tetracyclic antidepressants, such as amoxapine and maprotiline. it is unique in its specific chemical structure and its lack of commercial use. Unlike this compound, amoxapine and maprotiline have been marketed and used clinically for the treatment of depression. The uniqueness of this compound lies in its specific quino-benzazepine core, which distinguishes it from other tetracyclic antidepressants .

Similar compounds include:

Properties

CAS No.

33545-56-1

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

N-methyl-1-azatetracyclo[8.7.1.02,7.014,18]octadeca-2,4,6,10(18),11,13-hexaen-15-amine

InChI

InChI=1S/C18H20N2/c1-19-16-11-12-20-17-8-3-2-5-13(17)9-10-14-6-4-7-15(16)18(14)20/h2-8,16,19H,9-12H2,1H3

InChI Key

AEOOLRRTECSMIN-UHFFFAOYSA-N

SMILES

CNC1CCN2C3=CC=CC=C3CCC4=C2C1=CC=C4

Canonical SMILES

CNC1CCN2C3=CC=CC=C3CCC4=C2C1=CC=C4

Origin of Product

United States

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